molecular formula C10H15NO B15235644 (1S)-1-Amino-1-(O-tolyl)propan-2-OL

(1S)-1-Amino-1-(O-tolyl)propan-2-OL

Cat. No.: B15235644
M. Wt: 165.23 g/mol
InChI Key: KYOUUIAOUIQRGD-LHIURRSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Amino-1-(O-tolyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a tolyl group attached to a propan-2-ol backbone, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(O-tolyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (O-tolyl)acetone and ammonia.

    Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the formation of the desired enantiomer.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(O-tolyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (O-tolyl)acetone, while reduction may yield (1S)-1-Amino-1-(O-tolyl)propan-2-amine.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-Amino-1-(O-tolyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biology, the compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

Industry

In industry, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(O-tolyl)propan-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups may form hydrogen bonds or ionic interactions with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    (1R)-1-Amino-1-(O-tolyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S)-1-Amino-1-(P-tolyl)propan-2-OL: A compound with a para-tolyl group instead of an ortho-tolyl group.

    (1S)-1-Amino-1-(O-tolyl)butan-2-OL: A compound with an extended carbon chain.

Uniqueness

The uniqueness of (1S)-1-Amino-1-(O-tolyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-amino-1-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8?,10-/m1/s1

InChI Key

KYOUUIAOUIQRGD-LHIURRSHSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C(C)O)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.